3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Properties
IUPAC Name |
3-methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13(2)9-11-28-21(26)17-18-20(24-16-8-4-3-7-15(16)23-18)25(19(17)22)12-14-6-5-10-27-14/h3-8,10,13H,9,11-12,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFZYKUPPSDTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that quinoxaline derivatives, including those similar to 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, potentially serving as leads for new antibiotic agents .
2. Anticancer Properties
Quinoxaline-based compounds are known for their cytotoxic effects against cancer cells. Studies have shown that derivatives can inhibit key enzymes involved in tumor growth and proliferation, such as ribonucleotide reductase and platelet-derived growth factor receptor tyrosine kinase. This positions them as promising candidates for cancer therapeutics .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds with a pyrroloquinoxaline structure may offer neuroprotective benefits. They could potentially be developed to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
*LogP values estimated via analogy or computational tools (e.g., XLogP3).
Functional Group Impact on Activity
- Ester vs. Carbonitrile (): The target’s 3-methylbutyl ester increases lipophilicity compared to AHPQC’s polar carbonitrile, which may enhance membrane permeability but reduce aqueous solubility. AHPQC’s nitrile group directly participates in metal-surface adsorption, contributing to its corrosion inhibition efficacy .
- Trifluoromethyl Group (): The CF₃ group in enhances metabolic stability and electron-withdrawing effects, which could improve receptor affinity in drug design but may reduce corrosion inhibition compared to electron-donating groups like furan .
Biological Activity
3-Methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrroloquinoxaline core, an amino group, and a furan moiety. This unique arrangement may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:
- Adenosine Receptors : The presence of furan groups has been shown to enhance affinity for A2A adenosine receptors, which play a crucial role in numerous physiological processes and are implicated in various diseases .
- Inhibition of Enzymes : Similar pyrroloquinoxaline derivatives have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .
Anticancer Properties
Several studies have explored the anticancer potential of pyrroloquinoxaline derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 10.0 | COX inhibition |
| Compound C | A549 (Lung) | 7.5 | iNOS inhibition |
Anti-inflammatory Activity
Compounds derived from the pyrroloquinoxaline scaffold have also shown promise in reducing inflammation:
- Mechanistic Studies : Inhibition of nitric oxide production in RAW 264.7 cells has been observed, suggesting that these compounds can modulate inflammatory responses effectively .
Case Studies
- Study on Quinoline Derivatives : A study evaluated a series of quinoline derivatives similar to the target compound for their anti-proliferative properties against cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity .
- Furan-containing Compounds : Research on furan-containing compounds demonstrated enhanced binding affinity for certain receptors compared to their phenyl counterparts, indicating that structural elements like furan can be crucial for biological efficacy .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
